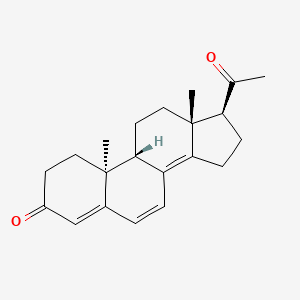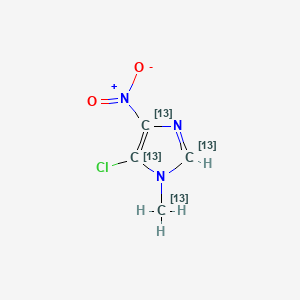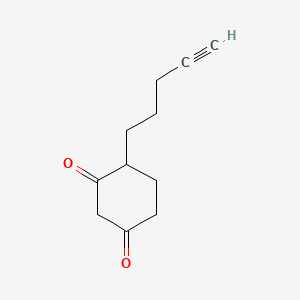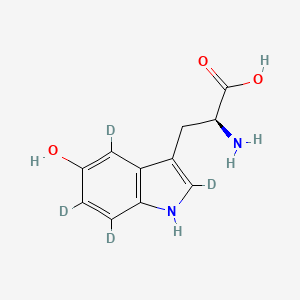
3-Thiophenecarbonitrile, 2-acetyl-
Vue d'ensemble
Description
“3-Thiophenecarbonitrile, 2-acetyl-” is a chemical compound with the molecular formula C7H5NOS and a molecular weight of 151.19 . It is also known by its CAS Registry Number: 147622-13-7 .
Molecular Structure Analysis
The molecular structure of “3-Thiophenecarbonitrile, 2-acetyl-” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carbonitrile group (CN) and an acetyl group (CH3CO) .Applications De Recherche Scientifique
Organic Semiconductors
2-Acetylthiophene-3-carbonitrile: is utilized in the development of organic semiconductors . Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s ability to conduct electricity while maintaining stability under various conditions is crucial for these applications.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The molecular structure of 2-Acetylthiophene-3-carbonitrile can be tailored to bind with metal surfaces, forming a protective layer that prevents corrosion, which is essential for extending the life of metal components in harsh environments.
Pharmacological Properties
Thiophene-based molecules, including 2-Acetylthiophene-3-carbonitrile, exhibit a range of pharmacological properties . They have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable in the search for new therapeutic agents.
Synthesis of Biologically Active Compounds
The compound plays a significant role in the synthesis of biologically active compounds. Through various condensation reactions, such as the Gewald reaction, it can be transformed into aminothiophene derivatives, which are a class of compounds with diverse biological activities .
Material Science
In material science , 2-Acetylthiophene-3-carbonitrile derivatives are used to modify the properties of materials. For example, they can enhance the thermal stability and mechanical strength of polymers, which is beneficial for creating more durable and heat-resistant materials .
Solvent-free Synthesis
The compound is involved in solvent-free synthesis methods, such as high-speed vibration milling. This environmentally friendly approach is advantageous for producing 2-aminothiophene-3-carbonitrile derivatives, which are important intermediates in organic synthesis .
Propriétés
IUPAC Name |
2-acetylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLGXNRCRGYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylthiophene-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)





![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)